

Navigating the Analytical Landscape of Rabeprazole-13C,d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and key data points relevant to **Rabeprazole-13C,d3**, a stable isotope-labeled internal standard crucial for pharmacokinetic and bioanalytical studies. While a singular, universal certificate of analysis is not publicly available, this document synthesizes data from various scientific publications and supplier specifications to offer a detailed resource for researchers.

Quantitative Data Summary

The following tables summarize the essential chemical and physical data for **Rabeprazole-13C,d3**, compiled from publicly available sources.

Table 1: General Information

Parameter	Value	Reference
Product Name	Rabeprazole-13C,d3	Acanthus Research[1]
Molecular Formula	C17 ¹³ CH17D3N3NaO3S	Acanthus Research[1]
Parent Drug	Rabeprazole	Acanthus Research[1]
Category	Drug Substance Stable Isotope Labeled Reference Standards	Acanthus Research[1]

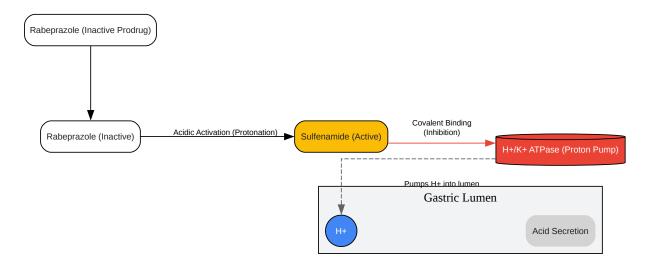


Table 2: Physicochemical Properties of Unlabeled Rabeprazole Sodium (for reference)

Parameter	Value	Reference
Molecular Weight	381.42 g/mol	Sigma-Aldrich[2], AbMole BioScience[3]
Form	Solid	AbMole BioScience[3]
Solubility	Soluble in DMSO	AbMole BioScience[3]
Storage Temperature	2-8°C	Sigma-Aldrich[2]

Mechanism of Action: Proton Pump Inhibition

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[4][5] It achieves this by irreversibly inhibiting the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[4][5][6] Rabeprazole is a prodrug that, in the acidic environment of the parietal cells, is converted to its active sulfenamide form.[4][6] This active form then covalently binds to cysteine residues on the proton pump, inactivating it and thereby blocking the final step in gastric acid production.[4][6][7]





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Rabeprazole's activation and inhibition of the proton pump.

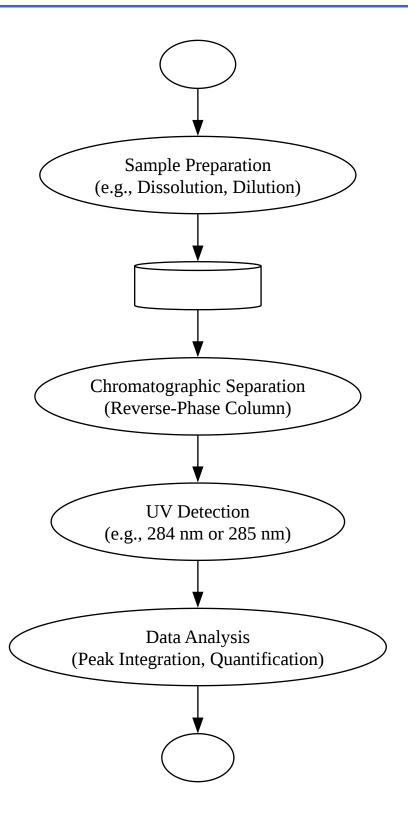
Experimental Protocols

Detailed methodologies for the analysis of Rabeprazole are crucial for accurate quantification and characterization. The following sections outline typical experimental protocols found in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Rabeprazole and its impurities.





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Workflow for the bioanalysis of Rabeprazole using LC-MS/MS.

Detailed LC-MS/MS Method:



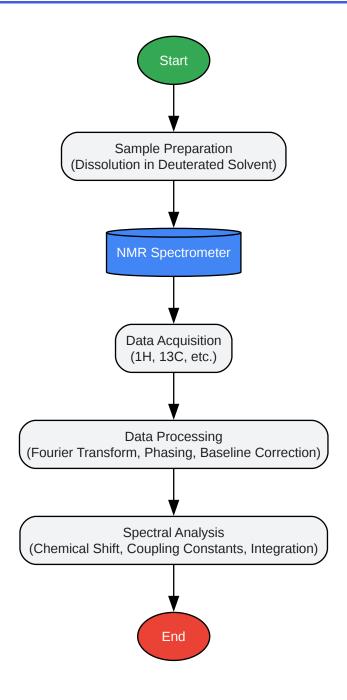
• Sample Preparation: A common method for extracting Rabeprazole from plasma is liquid-liquid extraction using a solvent like methyl tert-butyl ether and ethyl acetate. [8]Protein precipitation with acetonitrile is another approach. [9]* Chromatographic Separation: A C18 column is typically used for separation. [10]The mobile phase often consists of an aqueous component with a modifier (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile. [10][9]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly employed. [10][8]* MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Rabeprazole and its stable isotope-labeled internal standard. For Rabeprazole, a common transition is m/z 360.1 → 242.2. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Rabeprazole and its related substances.

Workflow for NMR Analysis





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A general workflow for NMR analysis.

Detailed NMR Method:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used. [11]* Solvents:
 Deuterated solvents such as DMSO-d6 or CDCl3 are used to dissolve the sample. [11]*
 Experiments: A suite of NMR experiments can be performed for complete structural assignment, including:



- ¹H NMR: To identify proton environments.
- ¹³C NMR: To identify carbon environments.
- 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons for unambiguous signal assignment. [11]* Referencing: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. [11]For ¹³C NMR, the solvent signal is often used as a reference (e.g., CDCl₃ at 77.0 ppm or DMSO-d₆ at 39.50 ppm). [11] This technical guide provides a foundational understanding of the analytical aspects of Rabeprazole-13C,d3. For specific applications, it is imperative to consult detailed, validated methods and the certificate of analysis provided by the supplier of the reference standard.

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